molecular formula C24H31N5O6 B12377536 4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide

4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B12377536
M. Wt: 485.5 g/mol
InChI Key: SDKLJYPSEAQFTO-MINQSMNASA-N
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Description

4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, nitro, and indole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the methoxy group through methylation reactions. The nitro group is introduced via nitration reactions, and the pyrrolidinone moiety is synthesized through cyclization reactions. The final step involves coupling these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the nitro group can produce an amine.

Scientific Research Applications

4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H31N5O6

Molecular Weight

485.5 g/mol

IUPAC Name

4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H31N5O6/c1-14(2)11-19(28-24(32)20-13-17-18(27-20)5-4-6-21(17)35-3)23(31)26-16(8-10-29(33)34)12-15-7-9-25-22(15)30/h4-6,8,10,13-16,19,27H,7,9,11-12H2,1-3H3,(H,25,30)(H,26,31)(H,28,32)/b10-8+/t15-,16+,19-/m0/s1

InChI Key

SDKLJYPSEAQFTO-MINQSMNASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/[N+](=O)[O-])NC(=O)C2=CC3=C(N2)C=CC=C3OC

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=C[N+](=O)[O-])NC(=O)C2=CC3=C(N2)C=CC=C3OC

Origin of Product

United States

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